4-bromo-6-methoxy-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
4-bromo-6-methoxy-2,3-dihydro-1H-indole-2,3-dione is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . This compound, in particular, has shown potential in scientific research and pharmaceutical development.
Mechanism of Action
Target of Action
The primary targets of 4-bromo-6-methoxy-2,3-dihydro-1H-indole-2,3-dione Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound For instance, some indole derivatives have been reported to inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities . These pathways often lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
The molecular and cellular effects of This compound It is known that some indole derivatives can inhibit cell proliferation and induce apoptosis . These effects could potentially be applicable to This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-bromo-6-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with bromine and methanol. This reaction is typically carried out at room temperature and yields a high amount of the desired product. The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-methoxy-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-6-methoxy-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of other indole derivatives.
Medicine: It can be used in the development of new antibiotics and anti-inflammatory agents.
Industry: The compound’s unique properties make it useful in various industrial applications, including the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: Similar in structure but with different substitution patterns, leading to varied biological activities.
6-bromo-1H-indole-2,3-dione: Another brominated indole derivative with distinct chemical properties and applications.
Uniqueness
4-bromo-6-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-6-methoxy-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-4-2-5(10)7-6(3-4)11-9(13)8(7)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAKAPONRWYZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-24-5 | |
Record name | 4-bromo-6-methoxy-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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